Cbz-D-苯丙氨醛

描述

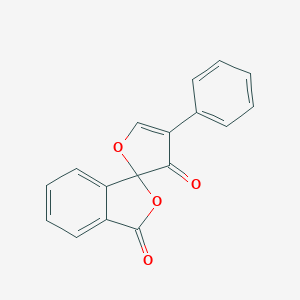

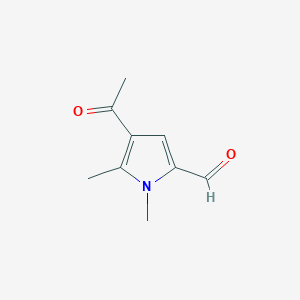

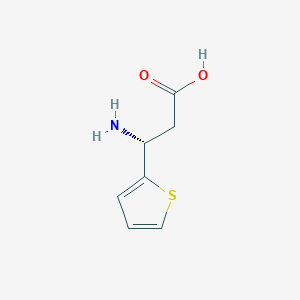

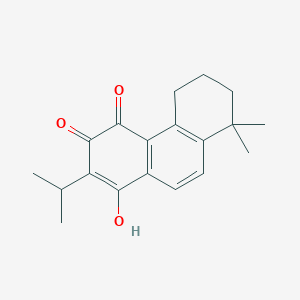

Cbz-D-Phenylalaninal, also known as N-CBZ-D-phenylalanine, is a derivative of the amino acid phenylalanine. It is modified with a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino functional group. This modification is crucial for preventing unwanted reactions during the synthesis of peptides, particularly when specific amino acid sequences are required .

Synthesis Analysis

The synthesis of Cbz-D-Phenylalaninal-related compounds has been explored in various studies. For instance, the non-enzymatic synthesis of the dipeptide Cbz-Phe-Leu was achieved using N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and L-leucine (Leu) with N, N'-dicyclohexylcarbodiimide (DCC) as a condensing agent in a reversed micellar system . Another study focused on synthesizing an intermediate for HIV protease inhibitors, which involved multiple steps starting from natural L-phenylalanine (L-Phe), including amino protection and the Arndt-Eistert reaction .

Molecular Structure Analysis

The molecular structure of Cbz-D-Phenylalaninal and its derivatives is characterized by the presence of the Cbz protecting group attached to the amino group of the phenylalanine. This structure has been confirmed by various analytical techniques such as LC-MS and X-ray diffraction, which provide detailed information about the molecular configuration and the spatial arrangement of atoms within the compound .

Chemical Reactions Analysis

The chemical behavior of Cbz-D-Phenylalaninal in reactions is influenced by the presence of the Cbz group. For example, in the synthesis of dipeptides, the Cbz group on the phenylalanine prevents it from reacting with other compounds until the desired reaction conditions are met, such as the presence of a condensing agent like DCC . The Cbz group can be removed later in the synthesis process to yield the free amino group necessary for peptide bond formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cbz-D-Phenylalaninal are affected by the Cbz protecting group. For instance, the solubility and reactivity of the compound can be altered. In high-performance liquid chromatography (HPLC), the retention factor of N-CBZ-D-phenylalanine was found to decrease with the addition of ionic liquid to the mobile phase, which also improved the resolution between D-tryptophan and N-CBZ-D-phenylalanine . These properties are crucial for the separation and purification processes in peptide synthesis.

科学研究应用

高效液相色谱 (HPLC)

Cbz-D-苯丙氨醛在 HPLC 中用作流动相改性剂。 它的性质有助于改善某些化合物的保留行为,使其在化学研究中的分离和分析中具有价值 .

亲和层析

在生物化学中,Cbz-D-苯丙氨醛用于亲和层析以纯化蛋白酶。 它已被专门用于研究酶,如曲霉的细胞外纤维蛋白溶解酶 .

合成化学

该化合物在合成化学中用作构建模块,用于生产各种苯丙氨酸类似物,这些类似物具有很高的合成价值和潜在的药物应用 .

药物研究

Cbz-D-苯丙氨醛在药物研究中显示出前景,特别是在合成氟化苯丙氨酸方面,氟化苯丙氨酸具有多种治疗应用,包括癌症治疗 .

医学应用

作用机制

Target of Action

Cbz-D-Phenylalaninal is a derivative of the amino acid D-Phenylalanine . The primary targets of D-Phenylalanine are the Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play crucial roles in various biochemical pathways, including the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .

Mode of Action

For instance, D-Phenylalanine is known to be a precursor in the synthesis of neurotransmitters norepinephrine and dopamine

Biochemical Pathways

D-Phenylalanine, from which Cbz-D-Phenylalaninal is derived, is involved in several biochemical pathways. It is an essential aromatic amino acid that serves as a precursor for melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . These compounds play vital roles in various physiological processes, including pigmentation, neurotransmission, and hormone regulation .

Pharmacokinetics

The adme properties of a compound are crucial in determining its bioavailability and overall pharmacological effect . These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and individual patient characteristics .

Result of Action

Based on the known effects of d-phenylalanine, it can be inferred that cbz-d-phenylalaninal might influence the synthesis of key biochemical compounds, potentially leading to changes in pigmentation, neurotransmission, and hormone regulation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability, its interaction with targets, and its overall pharmacological effect

属性

IUPAC Name |

benzyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDPJHOWPIVWMR-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444829 | |

| Record name | Cbz-D-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63219-70-5 | |

| Record name | Cbz-D-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。